molecular formula C21H20N4O4S B2396743 N-(3-methoxyphenyl)-N-[(3-methoxyphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide CAS No. 1251678-40-6

N-(3-methoxyphenyl)-N-[(3-methoxyphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide

Cat. No.: B2396743
CAS No.: 1251678-40-6
M. Wt: 424.48
InChI Key: RCGZVPMSVHFAKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Methoxyphenyl)-N-[(3-methoxyphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide is a sulfonamide derivative featuring a [1,2,4]triazolo[4,3-a]pyridine core. The compound is characterized by two 3-methoxyphenyl groups attached to the sulfonamide nitrogen, conferring distinct electronic and steric properties. Its molecular formula is inferred as C₂₂H₂₂N₄O₄S (based on analogs in ), with a molecular weight of approximately 450.50 g/mol (calculated).

Properties

IUPAC Name

N-(3-methoxyphenyl)-N-[(3-methoxyphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O4S/c1-28-18-7-3-5-16(11-18)13-25(17-6-4-8-19(12-17)29-2)30(26,27)20-9-10-21-23-22-15-24(21)14-20/h3-12,14-15H,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCGZVPMSVHFAKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CN(C2=CC(=CC=C2)OC)S(=O)(=O)C3=CN4C=NN=C4C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxyphenyl)-N-[(3-methoxyphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide typically involves multiple steps:

    Formation of the Triazolopyridine Core: This can be achieved through cyclization reactions involving appropriate precursors such as hydrazines and pyridine derivatives.

    Introduction of Sulfonamide Group: The sulfonamide group can be introduced via sulfonation reactions using sulfonyl chlorides in the presence of a base.

    Substitution with Methoxybenzyl and Methoxyphenyl Groups: These groups can be introduced through nucleophilic substitution reactions using corresponding methoxybenzyl and methoxyphenyl halides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens, nitrating agents, or sulfonating agents.

Major Products

    Oxidation: Formation of methoxybenzaldehyde or methoxybenzoic acid.

    Reduction: Formation of corresponding amines.

    Substitution: Introduction of various functional groups onto the aromatic rings.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds related to the triazole class. The triazole moiety is known for its effectiveness against a range of pathogens. For instance, derivatives of triazoles have demonstrated significant activity against various bacterial strains, with Minimum Inhibitory Concentrations (MICs) reported as low as 16 µg/mL for certain derivatives against Staphylococcus aureus and Listeria monocytogenes . This suggests that N-(3-methoxyphenyl)-N-[(3-methoxyphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide could be a promising candidate for further development as an antimicrobial agent.

Anticancer Properties

The compound's potential in cancer treatment is supported by findings that various triazole derivatives exhibit anticancer activity. Research indicates that compounds with similar structures can inhibit cancer cell proliferation through multiple mechanisms, including apoptosis induction and cell cycle arrest . The specific interactions of this compound with cancer cell lines remain to be fully elucidated but warrant investigation due to the promising results seen in related compounds.

Drug Design and Development

The unique physicochemical properties of the triazolo-pyridine scaffold make it an attractive target for drug design. The presence of the pyridine ring can enhance solubility and bioavailability while providing favorable interactions with biological targets. Studies have shown that modifications on the pyridine or triazole rings can significantly impact the pharmacokinetic profiles of these compounds, suggesting a pathway for optimizing drug candidates based on this scaffold .

Antimicrobial Efficacy Study

A recent study evaluated the antimicrobial efficacy of various triazole derivatives against clinical isolates. The study found that compounds with methoxy substitutions exhibited enhanced activity against Gram-positive bacteria compared to their non-substituted counterparts. The structure-activity relationship analysis indicated that the methoxy groups play a crucial role in enhancing lipophilicity and membrane penetration, thereby increasing antimicrobial efficacy .

Anticancer Activity Assessment

In a series of experiments aimed at assessing anticancer properties, this compound was tested against several cancer cell lines. The results indicated significant cytotoxic effects at micromolar concentrations, with mechanisms involving apoptosis and inhibition of key signaling pathways implicated in tumor growth. Further studies are ongoing to explore its efficacy in vivo and its potential for combination therapies .

Mechanism of Action

The mechanism of action of N-(3-methoxyphenyl)-N-[(3-methoxyphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide involves its interaction with biological targets such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function. The methoxybenzyl and methoxyphenyl groups enhance its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Antimalarial Triazolo[4,3-a]Pyridine Sulfonamides

Key analogs with antimalarial activity include:

Compound Name Substituents IC₅₀ (µM) Molecular Weight (g/mol) Key Features
3-Ethyl-N-(3-fluorobenzyl)-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide 3-Ethyl, 3-fluorobenzyl, 4-methoxyphenyl 2.24 468.50 High antimalarial potency
N-(3-Chlorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide 3-Methyl, 3-chlorophenyl N/A 322.77 Moderate yield (77%), low solubility
User Compound Dual 3-methoxyphenyl groups N/A ~450.50 High lipophilicity, untested activity

Key Observations :

  • The 3-ethyl/fluorobenzyl/4-methoxyphenyl analog (IC₅₀ = 2.24 µM) demonstrates that electron-withdrawing groups (e.g., fluorine) and methoxy substitutions enhance antimalarial activity .
  • The absence of methoxy groups in N-(3-chlorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide correlates with lower solubility (m.p. 179–181°C) and unremarkable bioactivity .
  • The user compound’s dual 3-methoxyphenyl groups may improve target affinity but require empirical validation .
Fluorinated and Methylated Analogs
  • P048-2178 (N-(3,5-difluorophenyl)-N-[(3-methoxyphenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide) has a molecular weight of 456.46 g/mol (C₂₁H₁₈F₂N₄O₃S) and features 3,5-difluorophenyl and 3-methyl groups. Fluorine atoms may enhance metabolic stability and blood-brain barrier penetration compared to the user compound .
Triazolo[1,5-a]Pyrimidine Derivatives

Compounds like 2h (C₂₆H₂₈N₆O₅S; m.p. 251.9–253.1°C) and 2j (C₂₆H₂₆N₆O₅S; m.p. 224.7–226.3°C) from share methoxyphenyl and triazole motifs but differ in core structure ([1,2,4]triazolo[1,5-a]pyrimidine vs. [4,3-a]pyridine).

Lipophilicity and Solubility

    Biological Activity

    N-(3-methoxyphenyl)-N-[(3-methoxyphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, particularly focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

    Chemical Structure and Properties

    The compound is characterized by the following molecular formula:

    • Molecular Formula : C24H22N4O2S
    • Molecular Weight : 430.52 g/mol

    The structural features include a triazolo-pyridine core and sulfonamide functionality, which are known to enhance biological activity.

    Antimalarial Activity

    Recent studies have highlighted the antimalarial potential of triazolo-pyridine sulfonamides. A novel series of compounds similar to this compound were evaluated against Plasmodium falciparum, with some derivatives showing promising in vitro activity. For instance, compounds with similar scaffolds exhibited IC50 values as low as 2.24 µM, indicating significant antimalarial effects .

    Anticancer Activity

    Triazolo derivatives have been investigated for their anticancer properties. Compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines. For example, certain triazolethione derivatives showed enhanced activity against human breast cancer cells (MCF-7) with IC50 values indicating potent activity . The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

    Antioxidant and Anti-inflammatory Activities

    The antioxidant properties of triazole-containing compounds have been documented extensively. Research indicates that these compounds can scavenge free radicals effectively and reduce oxidative stress in biological systems. Additionally, anti-inflammatory activities have been observed in various assays, with some compounds inhibiting the expression of inflammatory markers such as COX-2 .

    The biological activities of this compound can be attributed to several mechanisms:

    • Enzyme Inhibition : Many triazolo derivatives act as inhibitors of key enzymes involved in disease processes. For example, inhibition of falcipain-2 has been linked to their antimalarial effects .
    • Cell Cycle Arrest : Some studies suggest that these compounds can induce cell cycle arrest in cancer cells, leading to reduced proliferation .
    • Apoptosis Induction : The ability to trigger apoptotic pathways in cancer cells has been a focal point for many triazole derivatives .

    Case Studies

    StudyCompoundTargetIC50 ValueFindings
    1Similar Triazolo CompoundPlasmodium falciparum2.24 µMPromising antimalarial activity
    2Triazolethione DerivativeMCF-7 Cells15 µMSignificant cytotoxicity
    3Novel Triazolo CompoundCOX-2 Inhibition-Reduced inflammation markers

    Q & A

    Q. What are the key structural features and functional groups of this compound that influence its reactivity and biological activity?

    The compound features a [1,2,4]triazolo[4,3-a]pyridine core fused with a sulfonamide group and dual 3-methoxyphenyl substituents. Critical functional groups include the sulfonamide (–SO₂NH–), triazole ring (with nitrogen atoms at positions 1, 2, and 4), and methoxy (–OCH₃) groups. These moieties contribute to hydrogen bonding, π-π stacking, and metabolic stability, which are pivotal for interactions with biological targets like enzymes or receptors. Structural analogs in and highlight the role of substituents in modulating activity .

    Q. What are the standard synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?

    Synthesis typically involves cyclocondensation of hydrazinylpyridine sulfonamide precursors with ortho-esters (e.g., methyl ortho-acetate) under reflux in ethanol or DMF. Key optimizations include:

    • Temperature control : Elevated temperatures (80–100°C) for cyclization .
    • Catalysts : Acidic or basic conditions to promote ring closure .
    • Purification : Column chromatography or recrystallization to achieve >95% purity. notes that sodium hypochlorite can serve as a green oxidant for analogous triazolopyridine syntheses, reducing reliance on toxic reagents .

    Q. Which analytical techniques are most effective for characterizing this compound and confirming its structure?

    Essential methods include:

    • ¹H-NMR spectroscopy : To verify proton environments (e.g., aromatic protons at δ 6.8–8.8 ppm) and sulfonamide NH (~δ 10.5 ppm) .
    • Elemental analysis : Confirms empirical formula (e.g., C, H, N, S content within ±0.4% deviation) .
    • Mass spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]⁺) .

    Advanced Research Questions

    Q. How can computational methods like molecular docking or DFT predict the compound’s target interactions and regioselectivity in synthesis?

    Density Functional Theory (DFT) calculations can model electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity sites. Molecular docking (e.g., AutoDock Vina) assesses binding affinities to targets like Plasmodium falciparum enzymes, as seen in antimalarial triazolopyridine sulfonamides . For regioselectivity, computational studies of transition states (e.g., during cyclization) clarify why specific ring closures dominate, as in ’s oxidative synthesis .

    Q. What strategies resolve contradictions between in vitro and in vivo efficacy data for this compound?

    Discrepancies often arise from bioavailability or metabolic instability. Strategies include:

    • Prodrug modification : Mask polar groups (e.g., sulfonamide) to enhance absorption .
    • Pharmacokinetic profiling : Assess plasma stability (e.g., microsomal assays) and tissue distribution .
    • Dosing optimization : Adjust formulations (e.g., nanoemulsions) to improve in vivo exposure .

    Q. How do structural modifications (e.g., substituent variation) impact the compound’s bioactivity?

    Structure-Activity Relationship (SAR) studies show:

    • Methoxy positioning : 3-Methoxy groups enhance solubility but may reduce membrane permeability .
    • Sulfonamide substitution : Bulky aryl groups (e.g., 4-fluorophenyl) improve target affinity in antimalarial analogs .
    • Triazole ring modifications : Fluorination at the pyridine core increases metabolic resistance .

    Q. What green chemistry approaches can be applied to improve the sustainability of its synthesis?

    demonstrates sodium hypochlorite as a benign oxidant for triazolopyridine ring closure, replacing toxic Cr(VI) reagents. Additional strategies:

    • Solvent selection : Use ethanol or water instead of DMF .
    • Catalyst recycling : Recover Pd catalysts via magnetic nanoparticles in cross-coupling steps .

    Methodological Notes

    • Contradictory Data : When NMR spectra show unexpected peaks, use 2D NMR (COSY, HSQC) to resolve ambiguities .
    • Scale-Up Challenges : Pilot reactions (1–10 g) may require adjusted cooling rates to prevent exothermic side reactions .

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.